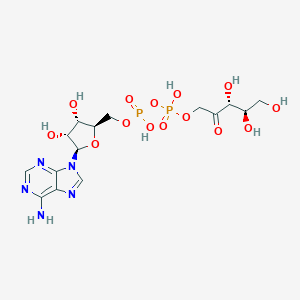
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine, also known as R-PIA, is a purine derivative that has been widely studied for its potential therapeutic applications. This compound is a potent agonist of the adenosine A1 receptor, which is involved in a variety of physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, neuroprotective, and cardioprotective effects. (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine has also been investigated for its potential use in the treatment of Parkinson's disease, epilepsy, and ischemic stroke.
Wirkmechanismus
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine exerts its effects by binding to the adenosine A1 receptor, which is a G protein-coupled receptor. Activation of this receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of downstream effects. (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine has been shown to inhibit the release of pro-inflammatory cytokines, reduce oxidative stress, and protect against excitotoxicity.
Biochemical and Physiological Effects:
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase. Additionally, (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine has been shown to protect against excitotoxicity by reducing the release of glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine in lab experiments is its potency as an adenosine A1 receptor agonist. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one of the limitations of using (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine is its relatively low solubility in water, which can make it difficult to use in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for research on (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine. One area of interest is the potential use of (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine. Finally, the use of (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine in combination with other drugs or therapies is another area of potential future research.
Synthesemethoden
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine can be synthesized through a multistep process starting from adenine. The first step involves the protection of the amino group of adenine with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then treated with 1,3-dimethyl-2-butene in the presence of a palladium catalyst to form the desired product, (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine. The overall yield of this process is around 20%.
Eigenschaften
CAS-Nummer |
158300-13-1 |
|---|---|
Produktname |
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine |
Molekularformel |
C13H14N2O5 |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
N-[(2R)-4-methylpent-3-en-2-yl]-7H-purin-6-amine |
InChI |
InChI=1S/C11H15N5/c1-7(2)4-8(3)16-11-9-10(13-5-12-9)14-6-15-11/h4-6,8H,1-3H3,(H2,12,13,14,15,16)/t8-/m1/s1 |
InChI-Schlüssel |
LGNPWLZSKYBNGQ-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C=C(C)C)NC1=NC=NC2=C1NC=N2 |
SMILES |
CC(C=C(C)C)NC1=NC=NC2=C1NC=N2 |
Kanonische SMILES |
CC(C=C(C)C)NC1=NC=NC2=C1NC=N2 |
Synonyme |
N(6)-(1,3-dimethyl-2-butenyl)adenine N(6)-(1,3-dimethyl-2-butenyl)adenine, (S)-enantiomer N(6)-DMBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)
![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)